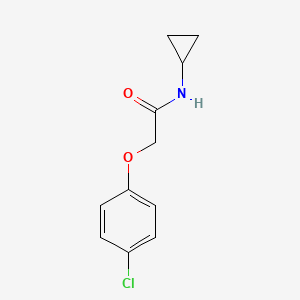
2-(4-chlorophenoxy)-N-cyclopropylacetamide
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-cyclopropylacetamide, also known as CPPAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPPAC belongs to the class of amides and is structurally similar to the anti-inflammatory drug, naproxen.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-cyclopropylacetamide has been studied for its potential therapeutic properties in various fields of research. In the field of neuroscience, 2-(4-chlorophenoxy)-N-cyclopropylacetamide has been shown to have neuroprotective effects against oxidative stress and inflammation-induced neuronal damage. Additionally, 2-(4-chlorophenoxy)-N-cyclopropylacetamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
In the field of cancer research, 2-(4-chlorophenoxy)-N-cyclopropylacetamide has been shown to have anti-tumor effects against various cancer cell lines, including breast, lung, and prostate cancer. 2-(4-chlorophenoxy)-N-cyclopropylacetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-cyclopropylacetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-(4-chlorophenoxy)-N-cyclopropylacetamide has been shown to inhibit cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammation pathway. Additionally, 2-(4-chlorophenoxy)-N-cyclopropylacetamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-cyclopropylacetamide has been shown to have various biochemical and physiological effects in animal models. In a study on rats, 2-(4-chlorophenoxy)-N-cyclopropylacetamide was shown to decrease the levels of oxidative stress markers and increase the levels of antioxidant enzymes in the brain. Additionally, 2-(4-chlorophenoxy)-N-cyclopropylacetamide was shown to improve cognitive function in rats with induced cognitive impairment.
In another study on rats, 2-(4-chlorophenoxy)-N-cyclopropylacetamide was shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the lungs. This suggests that 2-(4-chlorophenoxy)-N-cyclopropylacetamide may have potential therapeutic effects in the treatment of lung inflammation and respiratory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenoxy)-N-cyclopropylacetamide in lab experiments is its relatively low cost and easy synthesis method. Additionally, 2-(4-chlorophenoxy)-N-cyclopropylacetamide has been shown to have low toxicity in animal models, making it a potentially safe compound for use in research. However, one limitation of using 2-(4-chlorophenoxy)-N-cyclopropylacetamide is its limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N-cyclopropylacetamide. One potential direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of 2-(4-chlorophenoxy)-N-cyclopropylacetamide and its potential use in the treatment of cancer and inflammation-related diseases. Finally, future research could focus on developing more soluble forms of 2-(4-chlorophenoxy)-N-cyclopropylacetamide for use in various experiments and potential therapeutic applications.
In conclusion, 2-(4-chlorophenoxy)-N-cyclopropylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-chlorophenoxy)-N-cyclopropylacetamide in various fields of research.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-1-5-10(6-2-8)15-7-11(14)13-9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMVUHMPKRFPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732213 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chlorophenoxy)-N-cyclopropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B3937494.png)
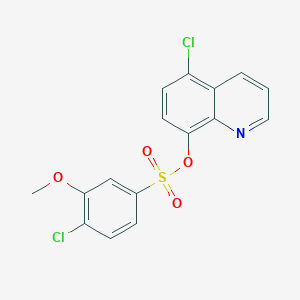
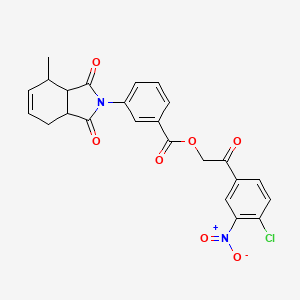
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937528.png)
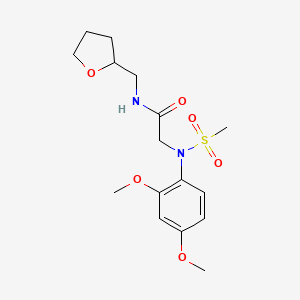
![6-tert-butyl-N-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937542.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3937545.png)
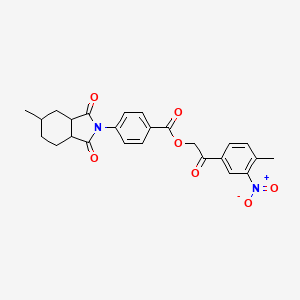
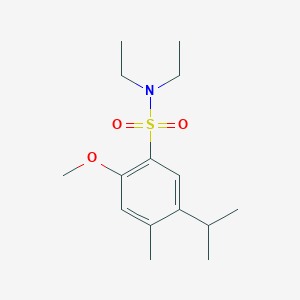

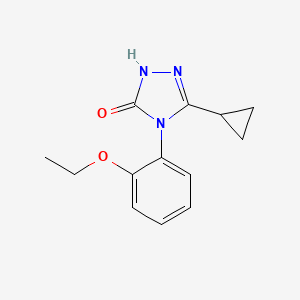

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3937594.png)
![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937600.png)